molecular formula C9H15NO B13192251 3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one

3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one

Cat. No.: B13192251
M. Wt: 153.22 g/mol
InChI Key: UDSASXDAQLKHPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of acyl ketene dithioacetals . This process typically requires specific reaction conditions, including the use of inert gases and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopentene ring and butanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopenten-3-one
  • 1-Cyclopenten-5-one
  • 2-Cyclopentenone
  • Cyclopent-2-en-1-one
  • Cyclopenten-3-one

Uniqueness

3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike its analogs, this compound possesses an amino group that enhances its reactivity and potential for forming hydrogen bonds .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-amino-1-(cyclopenten-1-yl)butan-2-one

InChI

InChI=1S/C9H15NO/c1-7(10)9(11)6-8-4-2-3-5-8/h4,7H,2-3,5-6,10H2,1H3

InChI Key

UDSASXDAQLKHPN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC1=CCCC1)N

Origin of Product

United States

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